molecular formula C7H15NO2 B1346960 Ethyl N-ethyl-beta-alaninate CAS No. 23651-62-9

Ethyl N-ethyl-beta-alaninate

Cat. No.: B1346960
CAS No.: 23651-62-9
M. Wt: 145.2 g/mol
InChI Key: CNRWEHBBGLCEHG-UHFFFAOYSA-N
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Description

Ethyl N-ethyl-beta-alaninate is a chemical compound with the molecular formula C7H15NO2. It is an ester derivative of beta-alanine, where the amino group is substituted with an ethyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-ethyl-beta-alaninate can be synthesized through the reaction of ethylamine with ethyl acrylate. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-ethyl-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-ethyl-beta-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-ethyl-beta-alaninate involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinase and adenosine kinase, which play crucial roles in cellular signaling pathways. By binding to these enzymes, this compound can modulate their activity and affect various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-methyl-beta-alaninate: This compound has a similar structure but with a methyl group instead of an ethyl group.

    Ethyl beta-alaninate: Lacks the N-ethyl substitution, making it less lipophilic.

Uniqueness

Ethyl N-ethyl-beta-alaninate is unique due to its specific substitution pattern, which enhances its lipophilicity and membrane permeability. This makes it more bioavailable and effective in certain applications compared to its analogs .

Properties

IUPAC Name

ethyl 3-(ethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRWEHBBGLCEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946466
Record name Ethyl N-ethyl-beta-alaninate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23651-62-9
Record name N-Ethyl-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23651-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-ethyl-beta-alaninate
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Record name Ethyl N-ethyl-beta-alaninate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-ethyl-β-alaninate
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Synthesis routes and methods I

Procedure details

Dissolved in 500 ml of ethanol was 50 g (0.50 mol) of ethyl acrylate. While stirring the thus-prepared solution while ice cooling, a liquid mixture of 36 g (0.55 mol) of a 70% aqueous solution of ethylamine and 100 ml of ethanol was added dropwise over 3.5 hours. After allowing the reaction to proceed for further 3 hours, the solvents were distilled off. The residue was distilled under reduced pressure to obtain 50.5 g of the intended product as colorless liquid (yield: 70%).
Quantity
50 g
Type
reactant
Reaction Step One
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Name
aqueous solution
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100 mL
Type
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500 mL
Type
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Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

To 110 ml of a 2M solution of ethyl amine in tetrahydrofuran (THF) at 0° C. was added dropwise ethyl acrylate (8.0 ml, 73.92 mmol) in 40 ml of tetrahydrofuran (THF). The reaction mixture was stirred overnight at room temperature. The reaction solution was filtered through a cotton wool plug and concentrated under reduced pressure to yield the title compound 10 (9.01 g, 84%) as a clear liquid. υmax/cm−1 3319.68, 2969.10, 1732.07, 1191.87 (FT-IR: FIG. 8)
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40 mL
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Yield
84%

Synthesis routes and methods III

Procedure details

50 g (0.50 mole) of ethyl acrylate was dissolved in 500 ml of ethanol. To the resulting solution being stirred in an ice bath was added dropwise a mixed solution consisting of 36 g of a 70% aqueous ethylamine solution (containing 0.55 mole of ethylamine) and 100 ml of ethanol, in 3.5 hours. The reaction was continued for further 3 hours and then the solvent was distilled off. The resulting residue was subjected to vacuum distillation to obtain 50.5 g of a desired product with an yield of 70%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.55 mol
Type
reactant
Reaction Step Two
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100 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods IV

Procedure details

A solution of ethylamine (70% in water, 5.8 mL) in EtOH (30 mL) was added to a suspension of ethyl acrylate (2.0 g) in EtOH (20 mL) at 0° C. and the mixture was stirred at RT for 30 mins. The mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on amino silica gel to afford the sub-title compound (2.4 g) as a pale yellow oil; 1H NMR (300 MHz, CDCl3); 4.13 (2H, q), 2.88 (2H, t), 2.66 (2H, q), 2.52 (2H, t), 1.24 (2H, t), 1.11 (3H, t).
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5.8 mL
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30 mL
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